

# Spectroscopic and Spectrometric Analysis of Carnidazole-d3: A Technical Overview

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## Compound of Interest

Compound Name: Carnidazole-d3

Cat. No.: B12364328

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This guide provides a detailed overview of the spectroscopic and spectrometric data for **Carnidazole-d3**, tailored for researchers, scientists, and professionals in drug development. The document outlines the key identifiers, mass spectrometry, and nuclear magnetic resonance data, along with detailed experimental protocols for their acquisition.

## Compound Identification

**Carnidazole-d3** is the deuterated analog of Carnidazole, an antiprotozoal agent. The incorporation of deuterium isotopes makes it a valuable internal standard for quantitative mass spectrometry-based studies.

Property	Value
IUPAC Name	O-(trideuteriomethyl) N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamothioate
Molecular Formula	C <sub>8</sub> H <sub>9</sub> D <sub>3</sub> N <sub>4</sub> O <sub>3</sub> S
Exact Mass	247.08 g/mol
Molecular Weight	247.32 g/mol
CAS Number	171364-40-2

## Mass Spectrometry Data

Mass spectrometric analysis is crucial for confirming the identity and isotopic enrichment of **Carnidazole-d3**. The key feature is the mass shift of +3 daltons compared to the non-deuterated Carnidazole (exact mass: 244.06 g/mol ).

Ion	m/z (Observed)	Description
[M+H] <sup>+</sup>	248.087	Protonated molecular ion.
[M+Na] <sup>+</sup>	270.069	Sodium adduct of the molecular ion.

Note: The observed m/z values can vary slightly depending on the instrument calibration and resolution.

## Experimental Protocol: Mass Spectrometry

Objective: To acquire high-resolution mass spectra of **Carnidazole-d3** to confirm its molecular weight and isotopic purity.

Instrumentation:

- Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Liquid Chromatography (LC) System (Optional): An HPLC or UHPLC system for sample introduction.

Procedure:

- Sample Preparation: Prepare a 1 µg/mL solution of **Carnidazole-d3** in an appropriate solvent, such as acetonitrile or methanol.
- Direct Infusion (or LC Introduction):
  - Direct Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a flow rate of 5-10 µL/min.

- LC-MS: If using an LC system, inject 1-5  $\mu\text{L}$  of the sample onto a suitable C18 column with a simple isocratic or gradient elution using mobile phases such as water and acetonitrile with 0.1% formic acid.
- Mass Spectrometer Settings (Typical):
  - Ionization Mode: ESI Positive
  - Capillary Voltage: 3.5 - 4.5 kV
  - Source Temperature: 120 - 150  $^{\circ}\text{C}$
  - Desolvation Gas Flow: 600 - 800 L/hr
  - Desolvation Temperature: 350 - 500  $^{\circ}\text{C}$
  - Mass Range:  $m/z$  50 - 500
  - Acquisition Mode: Full scan MS
- Data Acquisition and Analysis: Acquire the mass spectra and analyze the data to identify the  $[\text{M}+\text{H}]^{+}$  and other relevant adducts. Verify the +3 Da mass shift from the unlabeled Carnidazole.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed structural information. For **Carnidazole-d3**, the deuterium substitution is at the O-methyl group, leading to the absence of a proton signal for this group in  $^1\text{H}$  NMR and a characteristic signal in  $^2\text{H}$  NMR.

### $^1\text{H}$ NMR Data (Predicted)

Position	Chemical Shift ( $\delta$ ) ppm (Predicted)	Multiplicity
Imidazole-H	7.9 - 8.1	s
-CH <sub>2</sub> -N (imidazole)	4.4 - 4.6	t
-CH <sub>2</sub> -N (carbamothioate)	3.6 - 3.8	q
Imidazole-CH <sub>3</sub>	2.4 - 2.6	s
-NH-	7.0 - 7.2	t (broad)
-O-CD <sub>3</sub>	Not observed	-

### <sup>13</sup>C NMR Data (Predicted)

Position	Chemical Shift ( $\delta$ ) ppm (Predicted)
C=S	165 - 167
Imidazole C=N	150 - 152
Imidazole C-NO <sub>2</sub>	145 - 147
Imidazole C-H	133 - 135
-O-CD <sub>3</sub>	53 - 55 (with C-D coupling)
-CH <sub>2</sub> -N (imidazole)	47 - 49
-CH <sub>2</sub> -N (carbamothioate)	40 - 42
Imidazole-CH <sub>3</sub>	13 - 15

Disclaimer: The NMR data presented is based on predictive models and typical chemical shifts for similar structures. Actual experimental data may vary.

## Experimental Protocol: NMR Spectroscopy

Objective: To acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Carnidazole-d3** to confirm its chemical structure.

#### Instrumentation:

- NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).

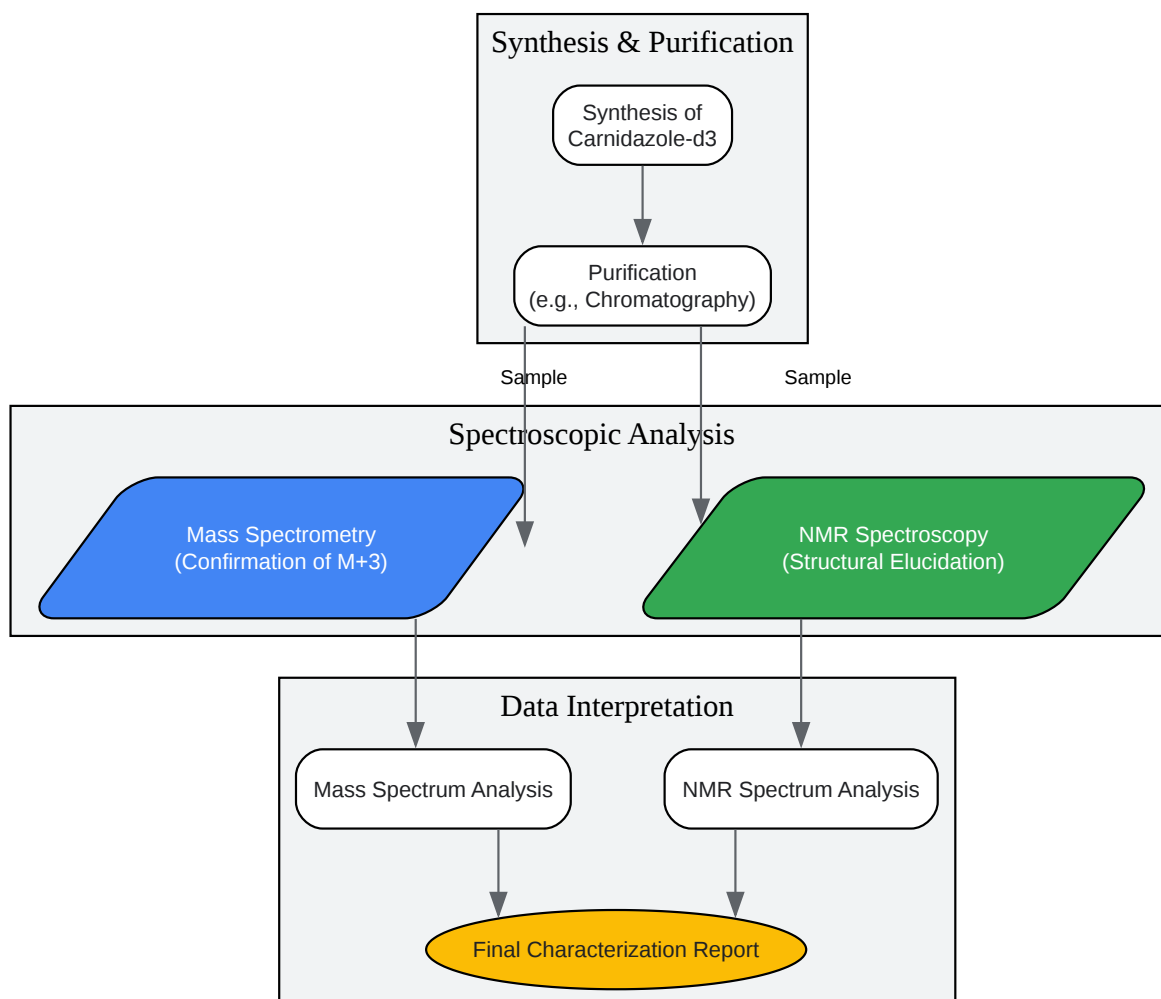
#### Procedure:

- Sample Preparation: Dissolve 5-10 mg of **Carnidazole-d3** in approximately 0.6 mL of the chosen deuterated solvent.
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the spectrometer.
  - Acquire a standard  $^1\text{H}$  NMR spectrum.
  - Typical Parameters:
    - Pulse Program: zg30
    - Number of Scans: 16 - 64
    - Relaxation Delay: 1.0 s
    - Acquisition Time: ~4 s
    - Spectral Width: -2 to 12 ppm
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a standard proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Typical Parameters:
    - Pulse Program: zgpg30
    - Number of Scans: 1024 or more (as needed for signal-to-noise)

- Relaxation Delay: 2.0 s
- Spectral Width: 0 to 200 ppm
- Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized deuterated compound like **Carnidazole-d3**.



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*Workflow for Spectroscopic Analysis of **Carnidazole-d3**.*

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